molecular formula C6H8IN3 B15147821 2-Hydrazinyl-4-iodo-3-methylpyridine

2-Hydrazinyl-4-iodo-3-methylpyridine

Cat. No.: B15147821
M. Wt: 249.05 g/mol
InChI Key: LREDNLYYPMVVDL-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-iodo-3-methylpyridine is a chemical compound with the molecular formula C6H8IN3 It is a derivative of pyridine, characterized by the presence of hydrazinyl, iodo, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-iodo-3-methylpyridine typically involves the iodination of 3-methylpyridine followed by the introduction of the hydrazinyl group. One common method includes the following steps:

    Iodination: 3-methylpyridine is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the 4-position.

    Hydrazinylation: The iodinated product is then reacted with hydrazine hydrate under reflux conditions to replace the halogen with a hydrazinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-iodo-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-4-iodo-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-iodo-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The hydrazinyl group can form strong interactions with biological targets, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-4-chloro-3-methylpyridine
  • 2-Hydrazinyl-4-bromo-3-methylpyridine
  • 2-Hydrazinyl-4-fluoro-3-methylpyridine

Uniqueness

2-Hydrazinyl-4-iodo-3-methylpyridine is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability can lead to stronger interactions in both chemical reactions and biological systems.

Properties

Molecular Formula

C6H8IN3

Molecular Weight

249.05 g/mol

IUPAC Name

(4-iodo-3-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8IN3/c1-4-5(7)2-3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI Key

LREDNLYYPMVVDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1NN)I

Origin of Product

United States

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